N-(3-iodophenyl)benzenesulfonamide

Overview

Description

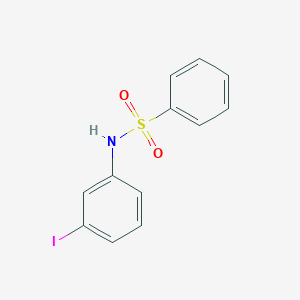

N-(3-iodophenyl)benzenesulfonamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling Reaction: One common method for synthesizing N-(3-iodophenyl)benzenesulfonamide involves the Suzuki-Miyaura coupling reaction.

Direct Iodination: Another method involves the direct iodination of a pre-formed benzenesulfonamide derivative using iodine and an oxidizing agent.

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis methods. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(3-iodophenyl)benzenesulfonamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: For iodination reactions.

Major Products:

Substituted Benzenesulfonamides: Depending on the nucleophile used in substitution reactions.

Oxidized or Reduced Derivatives: Depending on the specific conditions applied.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition:

N-(3-iodophenyl)benzenesulfonamide is primarily recognized for its role as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which is overexpressed in various cancers. Inhibition of this enzyme disrupts the acid-base balance within tumors, potentially slowing their growth and enhancing the efficacy of chemotherapeutic agents.

Antimicrobial Activity:

This compound has demonstrated antimicrobial properties against several pathogens. Studies indicate that it can inhibit bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against various strains .

Anti-inflammatory Effects:

Research has shown that this compound exhibits anti-inflammatory properties, significantly reducing inflammation in carrageenan-induced rat paw edema models. This suggests potential utility in treating inflammatory conditions.

Materials Science

This compound is also utilized in the synthesis of advanced materials with specific electronic properties. Its structural characteristics allow for modifications that can lead to materials with tailored functionalities.

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of this compound:

- Antimicrobial Study: A recent evaluation highlighted enhanced antimicrobial efficacy of iodine-substituted benzenesulfonamides compared to non-halogenated counterparts.

- Cancer Research: Investigations into CA IX inhibitors revealed that this compound can reduce cell proliferation in breast cancer cell lines under hypoxic conditions, indicating its potential as a therapeutic agent .

- Inflammation Studies: The compound's significant reduction of paw edema in rat models underscores its potential for treating inflammatory diseases.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

- N-(2-iodophenyl)benzenesulfonamide

- N-(4-iodophenyl)benzenesulfonamide

- N-(3-bromophenyl)benzenesulfonamide

Uniqueness:

Biological Activity

N-(3-iodophenyl)benzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHINOS, featuring a sulfonamide functional group attached to a phenyl ring substituted with an iodine atom. This structure contributes to its unique reactivity and biological interactions.

Biological Activities

1. Enzyme Inhibition

This compound has been identified as an inhibitor of carbonic anhydrase (CA) enzymes, particularly carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. The inhibition of CA IX is significant as it plays a role in tumor growth and metastasis. Studies indicate that this compound exhibits unique enzyme inhibition profiles compared to its analogs, making it a candidate for further cancer research .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several pathogens. Its structural similarities to other benzenesulfonamides suggest potential effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies have shown that related compounds exhibit minimum inhibitory concentrations (MIC) in the range of 6.28 mg/mL to 6.72 mg/mL against various bacterial strains .

3. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In vivo studies using carrageenan-induced rat paw edema models have shown significant reductions in inflammation, indicating its potential utility in treating inflammatory conditions .

The mechanisms through which this compound exerts its biological effects primarily involve enzyme inhibition and modulation of biochemical pathways associated with inflammation and microbial resistance.

- Carbonic Anhydrase Inhibition: By inhibiting CA IX, the compound disrupts the acid-base balance within tumors, potentially slowing their growth and enhancing the efficacy of chemotherapeutic agents.

- Antimicrobial Mechanism: The exact mechanism by which this compound exhibits antimicrobial activity may involve interference with bacterial metabolic pathways or direct inhibition of essential enzymes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity | IC50/MIC Values |

|---|---|---|---|

| N-(2-iodophenyl)benzenesulfonamide | Structure | CA Inhibition | IC50: TBD |

| N-(4-iodophenyl)benzenesulfonamide | Structure | Antimicrobial | MIC: TBD |

| N-(3-bromophenyl)benzenesulfonamide | Structure | Anti-inflammatory | IC50: TBD |

Case Studies and Research Findings

Several studies have focused on the biological activity of benzenesulfonamides, including this compound:

- Study on Antimicrobial Activity : A recent study evaluated various benzenesulfonamides for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with iodine substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

- Cancer Research : Investigations into the role of CA IX inhibitors in cancer therapy have shown that this compound can reduce cell proliferation in breast cancer cell lines under hypoxic conditions, suggesting its potential as a therapeutic agent .

- Inflammation Studies : A study on the anti-inflammatory effects demonstrated that this compound significantly reduced paw edema in rat models, highlighting its potential for treating inflammatory diseases .

Properties

IUPAC Name |

N-(3-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJXTHISCYYNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359812 | |

| Record name | N-(3-iodophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151721-40-3 | |

| Record name | N-(3-iodophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.